molecular formula C10H16N2O2S2 B8562829 N-(4-methylthiophenyl)-N'-(1-methylethyl)sulfamide CAS No. 271780-95-1

N-(4-methylthiophenyl)-N'-(1-methylethyl)sulfamide

Cat. No. B8562829
Key on ui cas rn: 271780-95-1
M. Wt: 260.4 g/mol
InChI Key: WJYGKEKMPWYCBA-UHFFFAOYSA-N
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Patent
US06844338B2

Procedure details

(1-Methylethyl)sulfamoyl chloride (6.63 g, 0.034 mol) was added dropwise to a solution of 4-(methylthio) aniline (4.48 g, 0.032 mol) and triethylamine (4.87 ml, 0.035 mol) in dry dichloromethane (100 ml) at 0° C. under a nitrogen atmosphere. After addition, the resultant mixture was allowed to warm to room temperature and was stirred for 6 hr. The reaction mixture was further extracted with dichloromethane and the organic extracts washed with water (2×50 ml), dried (MgSO4) and concentrated in vacuo to yield N-(4-methylthiophenyl)-N′-(1-methylethyl)sulfamide as a white solid. δ (1H NMR, DMSO, ppm): 0.8 (6H, d), 2.3 (3H, s), 3.2 (1H, m), 3.35 (1H, s), 6.9-7.1 (4H, m), 9.5 (1H, s). M.P. 65-68° C.
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
4.87 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][S:5](Cl)(=[O:7])=[O:6])[CH3:3].[CH3:9][S:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1.C(N(CC)CC)C>ClCCl>[CH3:9][S:10][C:11]1[CH:17]=[CH:16][C:14]([NH:15][S:5]([NH:4][CH:2]([CH3:3])[CH3:1])(=[O:7])=[O:6])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
CC(C)NS(=O)(=O)Cl
Name
Quantity
4.48 g
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Name
Quantity
4.87 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was further extracted with dichloromethane
WASH
Type
WASH
Details
the organic extracts washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)NS(=O)(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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